1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione is a complex organic compound that belongs to the class of pyrrole derivatives. This compound features a pyrrole ring substituted with a phenyl group that contains a heptafluoropropylsulfanyl moiety. The presence of fluorinated groups often imparts unique chemical properties and enhances biological activity, making such compounds of interest in various scientific fields.
The synthesis and characterization of 1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione can be found in specialized chemical databases and publications focusing on organic chemistry and materials science. While specific studies on this compound may be limited, related compounds are often discussed in the context of their synthesis and applications in medicinal chemistry and material science.
This compound can be classified as:
The synthesis of 1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione typically involves multi-step reactions where starting materials undergo transformations to form the desired product.
The molecular structure of 1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione can be depicted as follows:
C(C(C(F)(F)F)(F)F)S(C1=CC=C(NC(=O)C=C1)C(=O)N)=OThe compound may participate in various chemical reactions typical for pyrroles and diketones:
The reactions can be influenced by factors such as solvent choice and temperature. For example:
The mechanism of action for 1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione is largely dependent on its interactions with biological targets. Given its structure:
Research indicates that similar compounds can exhibit activities such as enzyme inhibition or receptor modulation due to their structural characteristics.
1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione has potential applications in:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7